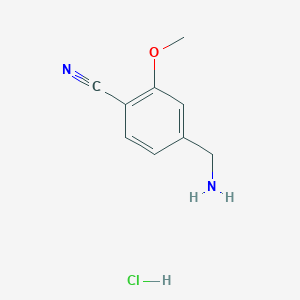

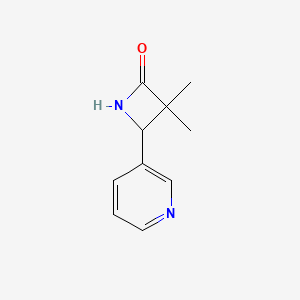

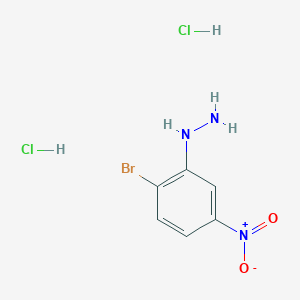

![molecular formula C18H25N3O5S B1448780 tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate CAS No. 1169760-85-3](/img/structure/B1448780.png)

tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate

説明

This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The “tert-butyl” part refers to a tert-butyl group (C(CH3)3), which is a branched alkyl group. The “N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]” part indicates the presence of a chiral center at the 2nd carbon atom in the propan-2-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a tert-butyl carbamate . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the chiral center .Chemical Reactions Analysis

As a carbamate derivative, this compound could undergo various chemical reactions. For example, it could be hydrolyzed to produce an amine and a carbamic acid. It could also participate in reactions with other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of the intermolecular forces .科学的研究の応用

Hydrogen Bond Interactions : A study by Das et al. (2016) explored carbamate derivatives, highlighting how hydrogen bonds and molecular symmetry can influence the crystal structure of such compounds.

Organic Synthesis Applications : Guinchard et al. (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, indicating their utility in organic synthesis as building blocks.

Rhodium-Catalyzed Reactions : In research by Storgaard and Ellman (2009), the role of tert-butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate in rhodium-catalyzed enantioselective addition reactions was discussed.

Asymmetric Mannich Reaction : Yang et al. (2009) conducted a study on the synthesis of tert-butyl carbamates by asymmetric Mannich reaction, highlighting their synthesis and potential applications.

Chemical Transformations : A study by Pak and Hesse (1998) focused on the deprotection and acylation of penta-N-protected thermopentamine, illustrating the versatility of carbamate derivatives in chemical transformations.

Antimicrobial Agents : Research by Doraswamy and Ramana (2013) involved the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, using tert-butyl carbamates.

Synthesis of Biologically Active Compounds : In a study by Zhao et al. (2017), the synthesis of tert-butyl carbamates as intermediates in biologically active compounds was examined.

Antiarrhythmic and Hypotensive Activity : Chalina et al. (1998) investigated the synthesis of phenyl N-substituted carbamates for potential antiarrhythmic and hypotensive properties.

Antimycobacterial Activities : A study by Moreth et al. (2014) explored the syntheses of tert-butyl N-carbamates for potential antimycobacterial activities.

NMR Characterization : Aouine et al. (2016) focused on characterizing the structure of tert-butyl carbamates using 2D heteronuclear NMR experiments.

作用機序

Target of Action

Tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate, also known as boc-Histidinol(tos), primarily targets the enzyme Histidinol dehydrogenase . This enzyme is crucial in the biosynthesis of L-histidine, catalyzing the last two steps: sequential NAD-dependent oxidations of L-histidinol to L-histidinaldehyde and then to L-histidine .

Mode of Action

The compound interacts with its target, Histidinol dehydrogenase, by binding to the enzyme’s active site. This interaction facilitates the conversion of L-histidinol to L-histidine, a critical amino acid in protein synthesis . The presence of one Zn2+ cation per monomer is required for the enzyme’s function .

Biochemical Pathways

The compound plays a significant role in the histidine biosynthesis pathway, an ancient and well-characterized anabolic pathway found in bacteria, fungi, and plants . The pathway consists of several steps, with the last two being catalyzed by Histidinol dehydrogenase, the target of boc-Histidinol(tos) . The downstream effects include the production of histidine, which is essential for protein synthesis and metal-binding ligand .

Pharmacokinetics

Metabolism could alter the compound’s structure and function, while excretion would determine the duration of its presence in the body .

Result of Action

The primary molecular effect of boc-Histidinol(tos) is the facilitation of the conversion of L-histidinol to L-histidine via the enzyme Histidinol dehydrogenase . This results in the production of histidine, a critical amino acid involved in protein synthesis and as a metal-binding ligand . On a cellular level, this contributes to various biological processes, including cell growth and repair.

Action Environment

The action, efficacy, and stability of boc-Histidinol(tos) can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other substances, such as bases or nucleophiles, can influence the compound’s reactivity . Furthermore, the compound’s efficacy could be affected by the presence of other molecules that compete for binding to the same target enzyme .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-13-5-7-16(8-6-13)27(24,25)21-10-14(19-12-21)9-15(11-22)20-17(23)26-18(2,3)4/h5-8,10,12,15,22H,9,11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHAXIIURXGRI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

boc-Histidinol(tos) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

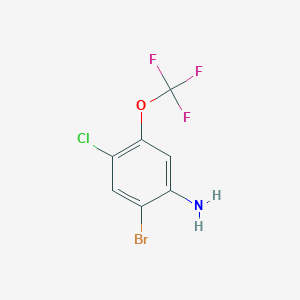

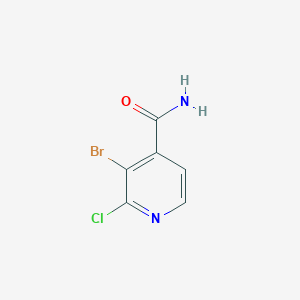

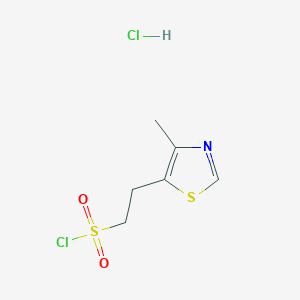

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)

![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)

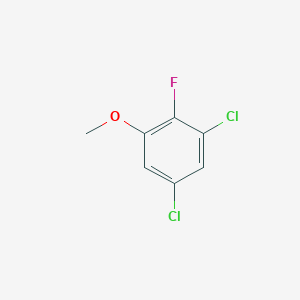

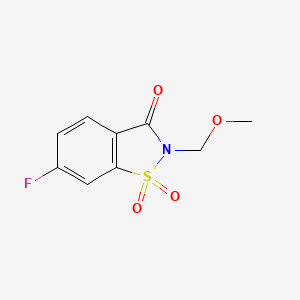

![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)